Quantifying the M1/M3/M2 Functional Selectivity Profile of ENS-163 Phosphate In Vitro
ENS-163 phosphate exhibits a defined functional profile across M1, M2, and M3 receptors that differs from other muscarinic agonists. In rat superior cervical ganglion (M1 model), it acts as a full agonist with an efficacy of 128% relative to carbachol (pD2=6.5) [1]. Conversely, in rat left atria (M2 model), it is a very weak partial agonist (14% efficacy) and competitively antagonizes carbachol (pA2=5.8) [1]. At M3 receptors in guinea pig ileum, it acts as a partial agonist (72% efficacy, pD2=5.3) [1]. This contrasts with the non-selective agonist pilocarpine and is a key differentiator from compounds that are pure M1 agonists.
| Evidence Dimension | Receptor-specific functional activity (efficacy/potency) |
|---|---|
| Target Compound Data | M1: 128% efficacy vs. carbachol; M2: 14% efficacy and pA2=5.8 antagonist; M3: 72% efficacy, pD2=5.3 |
| Comparator Or Baseline | Carbachol (baseline agonist) & Pilocarpine (class comparator) |
| Quantified Difference | M1/M3 partial agonism with distinct M2 antagonism, a profile not shared by non-selective agonists like pilocarpine. |
| Conditions | In vitro functional assays on isolated tissues: rat superior cervical ganglion (M1), rat left atria (M2), guinea pig ileum (M3) |
Why This Matters
This unique M1 agonism coupled with M2 antagonism is hypothesized to enhance cholinergic transmission while mitigating autoinhibition, a profile not found in simple M1 agonists.
- [1] Enz A, et al. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine. Naunyn Schmiedebergs Arch Pharmacol. 1992 Mar;345(3):282-7. View Source
